N-(2-Methoxybenzyl)picolinamide is a compound that belongs to the class of picolinamides, characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the picolinamide structure. Picolinamides are known for their diverse biological activities and applications in medicinal chemistry. The specific compound N-(2-Methoxybenzyl)picolinamide has garnered interest due to its potential in drug development and coordination chemistry.
The compound can be synthesized from readily available precursors such as picolinic acid and methoxybenzylamine. The synthesis often involves amide coupling reactions, which are well-documented in chemical literature.
N-(2-Methoxybenzyl)picolinamide is classified as an organic compound, specifically an aromatic amide. It features a pyridine ring (from picolinamide) and a methoxy-substituted benzyl group, which contributes to its unique chemical properties and potential reactivity.
The synthesis of N-(2-Methoxybenzyl)picolinamide typically involves the following steps:
N-(2-Methoxybenzyl)picolinamide has a molecular formula of C12H13N2O2. Its structure consists of:
N-(2-Methoxybenzyl)picolinamide can participate in several chemical reactions:
The mechanism of action for N-(2-Methoxybenzyl)picolinamide largely depends on its applications in biological systems:
Quantitative data on binding affinities or inhibition constants would typically be obtained through biochemical assays or structural studies using X-ray crystallography.
Relevant data regarding thermal stability and reactivity profiles can be gathered from differential scanning calorimetry (DSC) studies or thermogravimetric analysis (TGA).
N-(2-Methoxybenzyl)picolinamide has several potential applications:
The radiosynthesis of N-(4-chloro-3-[¹¹C]methoxyphenyl)-2-picolinamide ([¹¹C]ML128), a metabotropic glutamate receptor subtype 4 (mGluR4) PET tracer, relies on strategically designed precursor molecules. The critical precursor, N-(4-chloro-3-hydroxyphenyl)-2-picolinamide, features a phenolic hydroxyl group positioned for regioselective O-methylation. This design exploits the superior nucleophilicity of the phenolic oxygen compared to other functional groups (e.g., amide nitrogen), ensuring efficient radiolabeling at the desired position. The electron-withdrawing chloro group para to the hydroxyl subtly modulates reactivity, balancing between sufficient nucleophilicity for methylation and stability during synthesis. This precursor is synthesized via amide coupling between 2-picolinic acid chloride and 4-chloro-3-hydroxyaniline, achieving yields of approximately 53% after purification [1] [2].
The key radiolabeling step involves the reaction of the phenolic precursor with [¹¹C]iodomethane ([¹¹C]CH₃I) under strongly basic conditions. Optimization studies identified 5 M potassium hydroxide (KOH) in N,N-dimethylformamide (DMF) at 90°C for 5 minutes as the optimal reaction parameters. These conditions maximize the incorporation of the carbon-11 methyl group while minimizing side reactions and precursor decomposition [1] [2].
Table 1: Optimization of Methylation Conditions for [¹¹C]ML128 Synthesis [1] [2]
| Base | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (%) |
|---|---|---|---|---|
| 2M NaOH | DMF | 70 | 5 | 15.2 ± 3.1 |
| 5M KOH | DMF | 70 | 5 | 18.5 ± 2.8 |
| 5M KOH | DMF | 90 | 5 | 27.7 ± 5.3 |
| 5M KOH | DMSO | 90 | 5 | 22.1 ± 4.5 |
| 5M KOH | MeCN | 90 | 5 | <10 |
Purification employs semi-preparative reversed-phase HPLC, effectively separating [¹¹C]ML128 (retention time: 9.8-10.6 min) from unreacted precursor (5.4-6.0 min) and residual [¹¹C]CH₃I (4.8-5.2 min). This process yields [¹¹C]ML128 with high radiochemical purity (>99%) and specific activity (188.7 ± 88.8 GBq/μmol at end of synthesis) suitable for in vivo PET imaging [1] [2].
Achieving high decay-corrected radiochemical yield (RCY) in [¹¹C]ML128 production faces significant hurdles inherent to carbon-11's short half-life (20.4 min). The multi-step synthesis—encompassing [¹¹C]CO₂ production, conversion to [¹¹C]CH₄, iodination to [¹¹C]CH₃I, precursor methylation, HPLC purification, and formulation—must be completed rapidly. The reported total synthesis time is 38 ± 2.2 minutes, resulting in a decay-corrected RCY of 27.7 ± 5.3% (based on [¹¹C]CO₂ starting radioactivity) [1]. Major yield-limiting factors include:
Structure-activity relationship (SAR) studies highlight the critical role of the picolinamide core in binding to the mGluR4 allosteric site. Replacing the picolinamide moiety (as in ML128) with other heterocyclic amides (e.g., nicotinamide or isonicotinamide) consistently reduces affinity and potency. The nitrogen atom position within the pyridine ring is crucial; the ortho-position (2-picolinamide) provides optimal spatial orientation for hydrogen bonding or dipole interactions within the transmembrane binding pocket. Modifications on the pyridine ring itself significantly impact receptor interaction:
A major limitation of the N-(methoxybenzyl)picolinamide scaffold, exemplified by ML128, is rapid in vivo metabolism, primarily via oxidative O-demethylation catalyzed by cytochrome P450 enzymes. This leads to short residence time in the brain and high metabolite background in PET imaging. To mitigate this, deuterium isotope effects are exploited. Replacing the methoxy (-OCH₃) group with a deuterated methoxy (-OCD₂H or -OCD₃) group slows the rate of oxidative demethylation. The carbon-deuterium bond is stronger than C-H, making the initial hydrogen (deuterium) abstraction step rate-limiting in CYP-mediated oxidation slower for the deuterated analog. For instance, compound 24 (N-(4-chloro-3-[(CD₂H)oxy]phenyl)picolinamide) demonstrated significantly enhanced stability in liver microsomes while maintaining high mGluR4 affinity (IC₅₀ = 4.9 nM) and improved brain penetration in preclinical models compared to its non-deuterated counterpart. This deuterium-for-hydrogen substitution provides a viable path to improving PET imaging signal-to-noise ratios without altering the pharmacological target profile [3].
Table 2: Impact of Deuterium Substitution on Metabolic Stability of Picolinamide Derivatives [3]
| Compound | R Group | mGluR4 IC₅₀ (nM) | Human Liver Microsomal Stability (% remaining @ 30 min) | LogD₇.₄ |
|---|---|---|---|---|
| ML128 (3) | -OCH₃ | 5.1 | 25.4 ± 3.2 | 3.09 ± 0.14 |
| 24 | -OCD₂H | 4.9 | 68.7 ± 5.1 | 3.12 |
| 15 | -OCH₂F | 7.3 | 42.1 ± 4.3 | 2.96 |
| 16 | -OCHF₂ | 6.7 | 38.5 ± 3.8 | 2.85 |
[¹¹C]ML128 represents the first successful PET radioligand for imaging mGluR4 expression in vivo. Preclinical PET studies in Sprague Dawley rats revealed rapid brain uptake, with peak activity observed 1-3 minutes post-injection. Specific binding was evident in mGluR4-rich regions: striatum, thalamus, hippocampus, cerebellum, and olfactory bulb, followed by rapid washout. Blocking studies using the mGluR4 modulator 4 (structure not fully disclosed, but distinct from ML128) demonstrated a significant 22-28% reduction in [¹¹C]ML128 accumulation in these target regions, confirming in vivo specificity. Conversely, blocking with the mGluR5 modulator MTEP showed only minor decreases (<5%), supporting selectivity over this closely related receptor subtype. Biodistribution studies corroborated the brain PET findings and indicated rapid metabolism, with only ~20% of parent radiotracer remaining in plasma at 30 minutes post-injection. These properties make [¹¹C]ML128 a valuable tool for investigating mGluR4's role in conditions like Parkinson's disease, where its activation shows preclinical therapeutic promise [1] [2] [9].
Beyond receptor density mapping, radiolabeled N-(methoxybenzyl)picolinamide derivatives enable quantification of target occupancy (TO) by therapeutic mGluR4 modulators. The principle involves pre-treatment or co-administration of a cold mGluR4 PAM (e.g., ML128 or VU0361737) followed by [¹¹C]ML128 PET. The reduction in specific binding (measured as BPₙ₀ or SUVᵣ) in receptor-dense regions correlates with the occupancy level of the therapeutic compound at its target site. This application is crucial for dose selection in clinical trials, ensuring sufficient brain target engagement for efficacy. Furthermore, the pharmacokinetics of the radioligand itself provides insights into the blood-brain barrier permeability and in vivo stability of the chemotype. The high initial brain uptake (peak SUV > 2.5 in rats) and moderate lipophilicity (LogD₇.₄ ≈ 3.1) of [¹¹C]ML128 validate the scaffold's ability to access CNS targets. However, the rapid metabolism underscores the need for deuterated or structurally modified analogs like 24 for prolonged imaging windows and improved quantification accuracy in future clinical translation [1] [2] [3].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: